
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate is a heterocyclic organic compound with the molecular formula C13H19ClN2O3S . It is known for its unique chemical structure, which includes a phenol group, a chloro substituent, and a piperazine ring. This compound is utilized in various scientific research fields due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate typically involves the reaction of 2-chloro-3-nitrophenol with 4-ethylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by sulfonation with methanesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro substituent can be reduced to form corresponding hydrocarbons.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dechlorinated products.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Phenol,2-chloro-3-(4-ethyl-1-piperazinyl)-, 1-methanesulfonate can be compared with other similar compounds, such as:
- Phenol,2-chloro-3-(4-propyl-1-piperazinyl)-, 1-methanesulfonate
- Phenol,2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]-, 1-methanesulfonate
- Phenol,2-chloro-3-[4-(2-propen-1-yl)-1-piperazinyl]-, 1-methanesulfonate
These compounds share similar structural features but differ in the substituents on the piperazine ring, which can influence their chemical properties and biological activities
Propiedades
Fórmula molecular |
C13H19ClN2O3S |
|---|---|
Peso molecular |
318.82 g/mol |
Nombre IUPAC |
[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] methanesulfonate |
InChI |
InChI=1S/C13H19ClN2O3S/c1-3-15-7-9-16(10-8-15)11-5-4-6-12(13(11)14)19-20(2,17)18/h4-6H,3,7-10H2,1-2H3 |
Clave InChI |
FUKKYLZLASZERF-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C(=CC=C2)OS(=O)(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
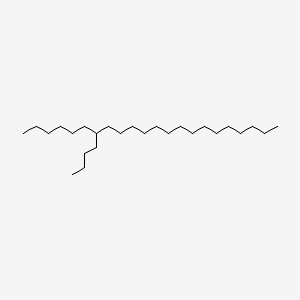
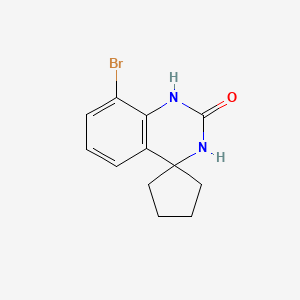
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
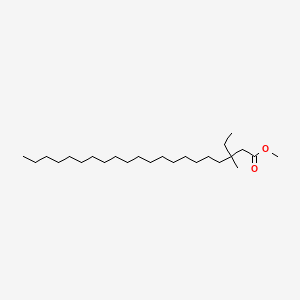
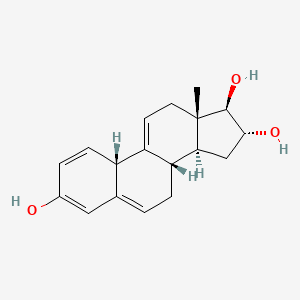
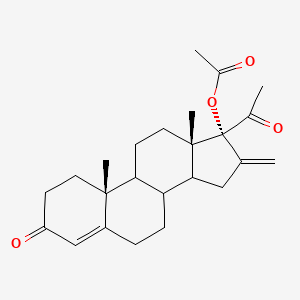
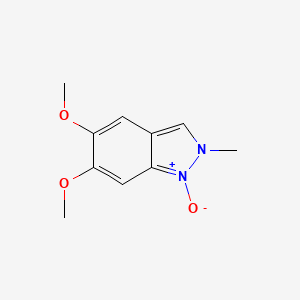
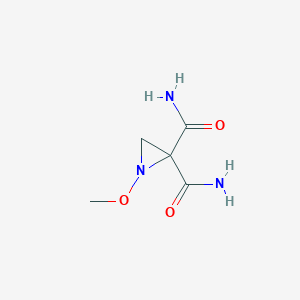

![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

